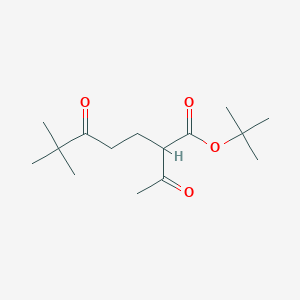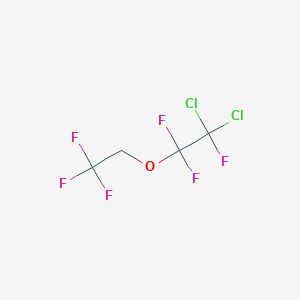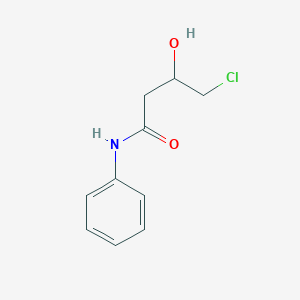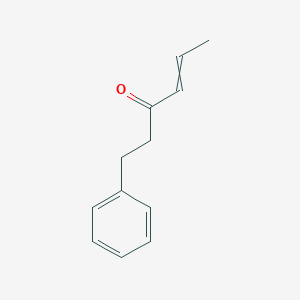![molecular formula C13H7Cl3F3NO B14620215 3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline CAS No. 57478-18-9](/img/structure/B14620215.png)
3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline is an aromatic amine compound characterized by the presence of chlorine and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline typically involves multiple steps. One common method starts with p-Chlorobenzotrifluoride, which undergoes ring chlorination to form 3,4,5-Trichlorobenzotrifluoride and 3,4-Dichlorobenzotrifluoride. The latter is then subjected to fluoridization and ammoniation reactions to yield 2,6-dichloro-4-trifluoromethyl aniline .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation and ammoniation processes. These methods are optimized to reduce production costs and minimize waste generation. challenges such as high production costs and waste management remain .
化学反応の分析
Types of Reactions
3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.
Substitution: Halogenation and other substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in various halogenated compounds .
科学的研究の応用
3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can inhibit or activate specific enzymes and receptors, leading to its observed effects .
類似化合物との比較
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: Shares similar structural features but lacks the phenoxy group.
4-Chloro-3-(trifluoromethyl)aniline: Another related compound with similar functional groups but different substitution patterns.
Uniqueness
3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline is unique due to the combination of its phenoxy, chlorine, and trifluoromethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
57478-18-9 |
|---|---|
分子式 |
C13H7Cl3F3NO |
分子量 |
356.5 g/mol |
IUPAC名 |
3-chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H7Cl3F3NO/c14-8-5-7(20)1-2-11(8)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2 |
InChIキー |
ODOPOLZJVIAEMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)Cl)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14620147.png)
![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)
![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)
![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)



![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)


![N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14620193.png)


